5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

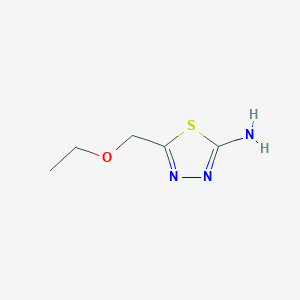

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDSYZFPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401622 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-88-5 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies of the 2 Amino 1,3,4 Thiadiazole Moiety

The 2-amino group on the 1,3,4-thiadiazole (B1197879) ring is a versatile functional handle that allows for a wide range of chemical modifications. nih.gov This reactivity is key to creating libraries of related compounds for further study.

A prevalent derivatization strategy is the formation of Schiff bases (imines). This is accomplished through the condensation reaction of the primary amino group of the thiadiazole with various aromatic or aliphatic aldehydes. jocpr.comjocpr.com The reaction is often catalyzed by a few drops of acid and proceeds readily. jocpr.com

The amino group can also undergo acylation to form amide derivatives. This is typically achieved by reacting the 2-amino-1,3,4-thiadiazole (B1665364) with acyl chlorides or acid anhydrides under appropriate conditions. jocpr.comnih.gov For instance, reaction with chloroacetyl chloride can yield a β-lactam precursor. jocpr.com

Furthermore, the synthesis of thiourea (B124793) derivatives is possible through the reaction of the 2-amino-1,3,4-thiadiazole with various isothiocyanates. researchgate.net The nucleophilic amino group attacks the electrophilic carbon of the isothiocyanate, leading to the corresponding N-substituted thiourea.

These primary derivatization products, particularly the Schiff bases, can serve as intermediates for further cyclization reactions, leading to more complex heterocyclic systems such as imidazolidines (from reaction with α-amino acids) and oxazepines (from reaction with dicarboxylic anhydrides). jocpr.com

Theoretical and Computational Investigations of 5 Ethoxymethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of molecular properties. For 1,3,4-thiadiazole (B1197879) derivatives, DFT is employed to determine their three-dimensional structures, electronic characteristics, and reactivity.

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For analogs of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations have been performed to determine their optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar molecules have shown that the 1,3,4-thiadiazole ring is essentially planar. nih.gov

For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the bond lengths within the thiadiazole ring were calculated using the B3LYP functional. The N–N bond length was found to be approximately 1.358 Å. nih.gov The planarity of the ring is confirmed by dihedral angles close to 0°. nih.gov These computational results are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Representative Calculated Bond Lengths for 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

| Bond | 2-Amino-5-methyl-1,3,4-thiadiazole (Calculated) | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (Calculated) |

| C=N | ~1.37 Å | ~1.36 Å |

| N-N | ~1.36 Å | ~1.358 Å nih.gov |

| C-S | ~1.76 Å | ~1.75 Å |

| C-NH₂ | ~1.36 Å | ~1.363 Å nih.gov |

Note: The values are approximate and derived from computational studies of analogous compounds. The exact values depend on the level of theory and basis set used.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity and how it will interact with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This parameter helps in understanding the kinetic stability and chemical reactivity of molecules. nih.gov

In studies of 1,3,4-thiadiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. For example, in a computational study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO gap was found to be approximately 5.52 eV. nih.gov The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Typically for 2-amino-1,3,4-thiadiazoles, both the HOMO and LUMO are distributed over the entire molecule. nih.gov

Table 2: HOMO-LUMO Energy Gaps for Analogous Heterocyclic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole nih.gov | - | - | 5.52 |

| Thioamides with 1,3,4-thiadiazole system nih.gov | - | - | ~4-5 |

Note: These values are illustrative and taken from studies on analogous compounds. The specific values can vary based on the substituents and the computational methods employed.

Molecular Docking Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For 1,3,4-thiadiazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various enzymes. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the compound's biological activity. nih.govnih.gov

For example, various 1,3,4-thiadiazole derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE), dihydrofolate reductase (DHFR), and various kinases. nih.govnih.gov Docking studies of N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, an AChE inhibitor, showed that the molecule blocks the entry to the enzyme's catalytic site. nih.gov Similarly, docking of other thiadiazole derivatives into DHFR has shown hydrogen bonding with key amino acid residues like Ser59 and Phe31.

Structure-Based Drug Design Principles Applied to 1,3,4-Thiadiazole Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize new drug candidates. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" because it is a versatile core structure that can be modified to interact with a wide range of biological targets. mdpi.comnih.gov Its mesoionic nature allows it to cross cellular membranes and interact with biological molecules. nih.gov

The 2-amino-5-substituted-1,3,4-thiadiazole framework is a common motif in the design of new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, have provided several key insights:

The 2-amino group is a critical feature, often participating in hydrogen bonding with the target protein. Modifications at this position can significantly alter the binding affinity and selectivity. nih.gov

The thiadiazole ring itself is not just a passive linker. Its sulfur atom can contribute to liposolubility, and the nitrogen atoms can act as hydrogen bond acceptors. The ring's aromaticity also allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov

In Vitro Biological Activity and Mechanistic Studies of 5 Ethoxymethyl 1,3,4 Thiadiazol 2 Amine and 1,3,4 Thiadiazole Derivatives

Enzyme Inhibition Studies

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in the development of various enzyme inhibitors due to its ability to engage in multiple types of molecular interactions. researchgate.netnih.gov Its derivatives have been extensively studied for their capacity to modulate the activity of enzymes crucial in various physiological and pathological processes. mdpi.comresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit. nih.gov Various 1,3,4-thiadiazole derivatives have demonstrated significant potential as AChE inhibitors. nih.govtbzmed.ac.ir For instance, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed potent inhibitory effects against AChE, with some compounds exhibiting activity in the nanomolar range. tbzmed.ac.ir One of the most active compounds in a studied series, bearing a meta-fluorine on the phenyl ring, had an IC50 value of 1.82 nM. tbzmed.ac.ir Another study highlighted a 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) derivative with an IC50 of 49.86 μM. researchgate.net

| Compound Derivative | IC50 Value | Reference |

|---|---|---|

| N-(3-fluorobenzoyl)-5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine | 1.82 nM | tbzmed.ac.ir |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- researchgate.netnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one | 18.1 nM | nih.gov |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 µM | researchgate.net |

| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | 49.86 µM | researchgate.net |

Kinetic studies performed on various 1,3,4-thiadiazole and isosteric 1,3,4-oxadiazole (B1194373) derivatives have often pointed towards a mixed-type inhibition of AChE. mdpi.com This mechanism is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Kм) and the maximum velocity (Vmax). mdpi.com For example, the Lineweaver-Burk plot for N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, a potent AChE inhibitor, confirmed a mixed type of inhibition. mdpi.com Similarly, a series of drug-1,3,4-thiazidazole hybrids were identified as mixed-type inhibitors, suggesting interactions with sites beyond the catalytic active site. nih.gov

Molecular docking studies have provided insights into the specific interactions between 1,3,4-thiadiazole inhibitors and the AChE active site. The peripheral anionic site (PAS) of AChE, which includes key residues like tryptophan (Trp286), is crucial for guiding the substrate into the catalytic gorge and represents a target for inhibitors. mdpi.com Docking simulations of potent 1,3,4-thiadiazole derivatives have shown significant interactions within this gorge.

For example, the nitrogen atoms of the 1,3,4-thiadiazole ring have been observed to form hydrogen bonds with the hydroxyl group of Tyrosine 121 (Tyr121), a residue in close proximity to the catalytic site. tbzmed.ac.ir Another docking study showed a 1,3,4-thiadiazole derivative interacting with His440 via a hydrogen bond. researchgate.net These non-covalent interactions with key amino acid residues are fundamental to the inhibitory activity of this class of compounds. researchgate.netmdpi.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov Certain 1,3,4-thiadiazole derivatives, particularly those incorporating a sulfonamide group, are well-established as potent inhibitors of various CA isoforms. rsc.orgmdpi.com The diuretic drug acetazolamide, a cornerstone CA inhibitor, is itself a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivative. rsc.org

Studies on 2-substituted-1,3,4-thiadiazole-5-sulfamides have revealed isoform-selective inhibition. nih.gov These compounds showed weak inhibition against cytosolic isoforms hCA I and hCA II but were potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov In another study, novel 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives containing an acridine (B1665455) moiety were synthesized and found to be potent inhibitors of hCA I, II, IV, and VII, with one compound exhibiting a Ki of 7.9 nM against hCA II. nih.gov

| Compound Series | Target Isoform | Inhibition Constant (KI) / IC50 | Reference |

|---|---|---|---|

| Acridine Sulfonamide/Carboxamide Derivatives | hCA II | 7.9 nM (KI) | nih.gov |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2 - 32 nM (KI) | nih.gov |

| hCA VB | 1.3 - 74 nM (KI) | nih.gov | |

| Monosubstituted 5-amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | 16.7 nM (Best IC50) | mdpi.com |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic approach for managing type 2 diabetes. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues has been designed and evaluated for α-glucosidase inhibition. nih.gov Several of these synthesized compounds demonstrated excellent inhibitory activity, with IC50 values significantly more potent than the standard drug, acarbose. nih.gov

| Compound Analogue | IC50 Value (µM) | Reference |

|---|---|---|

| Analogue 8 | 1.10 ± 0.10 | nih.gov |

| Analogue 9 | 1.30 ± 0.10 | nih.gov |

| Analogue 4 | 2.20 ± 0.10 | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 | nih.gov |

General Enzyme Inhibition Mechanisms (e.g., Interaction with Enzymes Involved in Sulfur and Nitrogen Metabolism)

The broad-spectrum biological activity of 1,3,4-thiadiazole derivatives is often attributed to the unique electronic and structural properties of the heterocyclic ring itself. rsc.orgalliedacademies.org The presence of the N-C-S moiety is considered crucial for its various pharmacological effects. alliedacademies.orgnih.gov The thiadiazole ring is a stable aromatic system with a hydrogen-bonding domain and a two-electron donor system, which allows it to interact effectively with biological targets like enzymes. rsc.orgnih.govnih.gov

The sulfur and nitrogen heteroatoms are key features that can participate in coordinating with metal ions within enzyme active sites (as seen in metalloenzymes like carbonic anhydrase) or form hydrogen bonds and other non-covalent interactions with amino acid residues. rsc.orgtbzmed.ac.ir This versatility allows the 1,3,4-thiadiazole core to serve as a privileged scaffold, whose activity can be finely tuned by modifying the substituents at the 2- and 5-positions, leading to a wide array of specific enzyme inhibitors. alliedacademies.orgnih.gov

Antimicrobial Activitiesnih.govbepls.comrsc.orgcbijournal.commdpi.comresearchgate.netkthmcollege.ac.in

Derivatives of 1,3,4-thiadiazole are recognized for their significant antimicrobial potential, demonstrating activity against a spectrum of bacteria and fungi. nih.govtandfonline.comnih.gov The presence of the toxophoric N-C-S moiety within the thiadiazole ring is considered crucial for their biological action. cbijournal.com

Antibacterial Spectrum and Efficacyrsc.orgcbijournal.com

Various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro antibacterial capabilities. rsc.orgnih.govut.ac.irnih.gov For instance, a series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] and N-[5-(nitrophenyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives were tested against Gram-positive and Gram-negative bacteria. The nitroimidazole derivatives, in particular, showed noteworthy activity against Gram-positive strains, with minimum inhibitory concentrations (MICs) as low as 0.008 µg/ml. nih.gov Specifically, the ciprofloxacin (B1669076) derivative in this series demonstrated excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Another study focused on new 1,3,4-thiadiazole derivatives and their inhibitory effects on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis. rsc.orgnih.gov Certain synthesized molecules also showed inhibitory action against Staphylococcus epidermidis and alpha-hemolytic Streptococcus. rsc.org Furthermore, some 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were found to be active against Gram-positive bacteria. ut.ac.ir

The introduction of different substituents on the 1,3,4-thiadiazole ring has been shown to significantly influence the antibacterial activity. nih.govut.ac.ir

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones | Gram-positive bacteria | MIC = 0.008-0.03 µg/ml nih.gov |

| Ciprofloxacin derivative of nitroimidazole series | Staphylococcus aureus, Staphylococcus epidermidis | MIC = 0.008 µg/ml nih.gov |

| Synthesized 1,3,4-thiadiazole derivatives | Klebsiella pneumoniae, Staphylococcus hominis | Inhibitory effect rsc.orgnih.gov |

| Synthesized 1,3,4-thiadiazole derivatives | Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Inhibitory effect rsc.org |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Active ut.ac.ir |

Antifungal Spectrum and Efficacyrsc.orgcbijournal.com

The antifungal potential of 1,3,4-thiadiazole derivatives has also been a subject of extensive research. nih.govnih.govbibliotekanauki.plnih.gov One study investigated the effects of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), which proved to be a potent agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values between 8 and 96 μg/ml. nih.govnih.gov The mechanism of its antifungal action involves the disruption of cell wall biogenesis. nih.govnih.gov

Another series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrated significant activity against Candida albicans and other Candida species, with some derivatives showing higher potency than fluconazole. nih.gov Specifically, one compound in this series was highly active against Cryptococcus neoformans and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov

Furthermore, some 1,3,4-thiadiazole derivatives have been tested for their activity against Candida albicans, showing that their efficacy is concentration-dependent. bibliotekanauki.plrsc.org For example, 2-amino-1,3,4-thiadiazole (B1665364) was found to be the most effective among a tested group of derivatives. bibliotekanauki.pl

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species (including azole-resistant), molds | MIC100 = 8-96 μg/ml nih.govnih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans, Candida spp. | MIC = 0.048-3.12 µg/ml nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | MIC < 0.048 µg/ml nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Aspergillus niger, Aspergillus fumigatus | MIC = 1.56-6.25 µg/ml nih.gov |

| 2-Amino-1,3,4-thiadiazole | Candida albicans | MIC = 0.5 mg/cm³ bibliotekanauki.pl |

Antitubercular Potentialcbijournal.com

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and 1,3,4-thiadiazole derivatives have shown promise in this area. cbijournal.comresearchgate.netkthmcollege.ac.intandfonline.comconnectjournals.comnih.govresearchgate.net Various derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. cbijournal.comresearchgate.nettandfonline.comconnectjournals.comnih.gov

For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.comtandfonline.com Other derivatives, such as those with chloro- and bromo-substituted aromatic rings, have also shown significant activity. cbijournal.com Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole derivatives and their metal complexes have also been investigated for their antimycobacterial properties. cbijournal.com

A series of alkyl α-[5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-ylthio] and α-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-ylthio]acetates were evaluated, with several compounds demonstrating MIC values ranging from 0.78 to 6.25 µg/mL against M. tuberculosis H37Rv. nih.gov

Anticancer and Cytotoxic Activitynih.govbepls.comrsc.orgmdpi.comresearchgate.netkthmcollege.ac.in

The 1,3,4-thiadiazole scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing cytotoxicity against a variety of cancer cell lines. bepls.commdpi.commdpi.comscilit.comnih.govnih.govnih.govnih.gov The anticancer effect is often enhanced by the introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core. mdpi.com

Activity against Specific Cancer Cell Lines (e.g., HCT116, H460, MCF-7)rsc.orgkthmcollege.ac.in

Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives on specific cancer cell lines. For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects with IC50 values of 2.44 µM against LoVo and 23.29 µM against MCF-7 cell lines. mdpi.com Another study found that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole had the strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. nih.gov

Furthermore, pyridine (B92270) derivatives of 1,3,4-thiadiazole showed antiproliferative activity against human colon carcinoma HCT-116 and hepatocellular carcinoma Hep-G2 cell lines with IC50 values ranging from 2.03 to 37.56 μM. mdpi.com A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives also displayed promising cytotoxic activity against HT-29 and MDA-MB-231 cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | 2.44 µM, 23.29 µM mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM nih.gov |

| Pyridine derivatives of 1,3,4-thiadiazole | HCT-116, Hep-G2 | 2.03–37.56 μM mdpi.com |

| 2,5-disubstituted-1,3,4-thiadiazole derivatives | HT-29, MDA-MB-231 | Promising activity nih.gov |

Proposed Cellular Mechanisms (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition, DNA Interaction)kthmcollege.ac.in

The anticancer activity of 1,3,4-thiadiazole derivatives is attributed to several cellular mechanisms. bepls.comnih.govnih.govnih.govnih.gov One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. bepls.comnih.gov For instance, some derivatives have been shown to cause cell cycle arrest followed by apoptosis. mdpi.com

Inhibition of tubulin polymerization is another key mechanism. nih.govnih.govrsc.org Certain 1,3,4-thiadiazole derivatives can disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org

Furthermore, due to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a building block of nucleic acids, these compounds can interfere with DNA replication processes. nih.govnih.govnih.gov Studies have shown that some derivatives can interact with and bind to DNA, potentially leading to the inhibition of DNA biosynthesis in cancer cells. rsc.orgnih.govnih.govsemanticscholar.orgresearchgate.net Molecular docking studies have also suggested that these compounds can interact with biological targets like proteins and DNA. rsc.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net

Other Investigated Biological Activities (e.g., Anticonvulsant, Antileishmanial)

Beyond the previously discussed applications, the 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been explored for a wide range of other therapeutic properties. nih.govnih.gov The unique structural features of the thiadiazole ring, such as its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its diverse pharmacological profile. nih.gov Researchers have synthesized and evaluated numerous derivatives for various biological activities, with significant findings in the areas of anticonvulsant and antileishmanial therapies. nih.govneliti.com

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The 1,3,4-thiadiazole nucleus has emerged as a promising scaffold for the development of novel anticonvulsant agents. nih.govfrontiersin.org Various derivatives have been synthesized and tested in preclinical models, demonstrating significant potential.

A study involving 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives identified compound 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine as a potent agent in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, with ED₅₀ values of 20.11 mg/kg and 35.33 mg/kg, respectively. nih.govscispace.com Another series of 2,5-disubstituted-1,3,4-thiadiazoles showed protection against pentylenetetrazole-induced convulsions in mice, with some compounds affording up to 90% protection. nih.gov

Further research has highlighted other promising derivatives. For instance, 6-(4-chlorophenyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole emerged as a notable candidate with an ED₅₀ value of 23.7 mg/kg in the MES test. nih.gov Similarly, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine provided a maximum protection of 64.28% at a 300 mg/kg dose in the MES model. frontiersin.org In another study, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective, offering 100% protection at a 30 mg/kg dose in the MES test with no observed neurotoxicity. nih.govfrontiersin.org

The mechanism of action for some of these derivatives is thought to involve the inhibition of human carbonic anhydrase (CA) enzymes. nih.gov For example, two novel 1,3,4-thiadiazole derivatives, compounds 6d and 7d from a specific study, showed excellent anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (sc-PTZ) models and were docked against CA-II and CA-IX enzymes. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Name/Derivative Series | Test Model | Key Findings | Reference(s) |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | ED₅₀ of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ). | nih.govscispace.com |

| 6-(4-chlorophenyl)- nih.govfrontiersin.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole | MES | ED₅₀ of 23.7 mg/kg. | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | PTZ | Up to 90% protection at 100 mg/kg. | nih.gov |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg. | frontiersin.org |

| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg with no toxicity. | nih.govfrontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ & MES | 83% inhibition (PTZ) and 75% inhibition (MES) at 20 mg/kg. | nih.govfrontiersin.org |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide | Isoniazid-induced seizures | ED₅₀ of 126.8 mg/kg; 1.8 times more effective than valproic acid. | frontiersin.org |

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. mui.ac.ir The 1,3,4-thiadiazole scaffold has been identified as a valuable starting point for the design of new antileishmanial agents. mui.ac.irresearchgate.net The antiparasitic properties of these compounds are often linked to the presence of a nitro group (e.g., nitrofuran, nitrothiophene, nitroimidazole) on the heterocyclic system. researchgate.net

A series of novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole with various aryl and heteroaryl thio pendants were synthesized and evaluated against the promastigote stage of Leishmania major. nih.gov Among these, the methylimidazole-containing derivative was identified as the most active. nih.gov Another study focused on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines bearing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety. nih.gov The 4-methylbenzyl analog from this series was found to be the most active against promastigotes and also significantly reduced the number of intracellular amastigotes per macrophage. nih.gov

In other research, derivatives of 2-substituted-thio-1,3,4-thiadiazoles were synthesized and tested against both promastigote and amastigote forms of L. major. mui.ac.ir One of the most active compounds showed IC₅₀ values of 44.4 µM and 64.7 µM against promastigotes and amastigotes, respectively, after 24 hours of incubation. mui.ac.ir Further studies on nitroheteroaryl-1,3,4-thiadiazole derivatives not only confirmed their potent activity against Leishmania species but also revealed immunomodulatory effects. nih.gov These compounds were shown to stimulate interferon-γ expression while suppressing interleukin-10 and interleukin-5, promoting a Type-1 immune response that aids in resolving the parasitic infection. nih.gov The leishmanicidal effect of some of these compounds has been attributed to the disruption of DNA-relaxing activities of topoisomerases I and II. researchgate.net

Table 2: Antileishmanial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series/Derivative | Target Species | Target Form | Key Findings | Reference(s) |

| 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives | L. major | Promastigote | Methylimidazole-containing derivative (6e) was the most active. | nih.gov |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with triazole moiety | L. major | Promastigote & Amastigote | 4-methylbenzyl analog (3i) was most active, reducing intracellular amastigotes. | nih.gov |

| 2-substituted-thio-1,3,4-thiadiazoles | L. major | Promastigote & Amastigote | Compound II showed IC₅₀ of 44.4 µM (promastigote) and 64.7 µM (amastigote) at 24h. | mui.ac.ir |

| Nitroheteroaryl-1,3,4-thiadiazole analogues | Leishmania sp. | Not Specified | Potent activity against Leishmania and immunomodulatory effects (favoring Type-1 immune response). | nih.gov |

| N-substituted-piperazinyl-1,3,4-thiadiazoles | Leishmania sp. | Intracellular amastigote | Nitroimidazole and nitrofuran analogs exhibited low host cell toxicity and high selectivity against intracellular amastigotes. | researchgate.net |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | L. major | Promastigote | Compounds without substitution on the piperazine (B1678402) ring nitrogen were the most potent. | mdpi.com |

Structure Activity Relationship Sar of 5 Ethoxymethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Impact of Substituents at Position 5 on Biological Potency

The substituent at the 5-position of the 2-amino-1,3,4-thiadiazole (B1665364) ring plays a crucial role in determining the molecule's biological potency and spectrum of activity. While the parent compound features an ethoxymethyl group, various studies have demonstrated that replacing this group with other moieties, such as aryl groups, alkyl chains, or other heterocyclic rings, can significantly alter the pharmacological effects. mdpi.comresearchgate.netnih.gov

For instance, in a study of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, the nature of the cyclic amine at the 5-position had a pronounced effect on antiprotozoal activity against Trypanosoma brucei rhodesiense. mdpi.com Although no clear linear relationship was established, it was evident that specific substitutions were highly favorable. Notably, compounds bearing an unsubstituted piperazine (B1678402) ring at this position were found to be the most potent in their respective series. mdpi.com

Another study on 5-aryl-1,3,4-oxadiazole and thiadiazole analogs as cholinesterase inhibitors revealed that substituents on the aryl ring at position 5 influenced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Among a series of analogs, the thiadiazole derivative with a pyridin-4-yl group at position 5 was the most potent inhibitor of AChE. nih.gov For BChE, the same pyridin-4-yl thiadiazole and a 5-(p-tolyl)-oxadiazole derivative showed the best activity. nih.gov This highlights that both the nature of the ring (thiadiazole vs. oxadiazole) and its substitution pattern are key determinants of biological action.

Structural modifications at position 5 have also been explored to develop potent antioxidants. A series of 5-substituted-1,3,4-thiadiazole-2-thiols showed that the antioxidant capacity varied significantly with the substituent at C5. researchgate.net

| Compound Series | Substituent at Position 5 | Biological Activity | Potency (IC50 in µM) | Reference |

|---|---|---|---|---|

| 5-(Piperazin-1-yl)-2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Piperazin-1-yl | Antitrypanosomal (T. b. rhodesiense) | 0.060 | mdpi.com |

| 5-(Piperazin-1-yl)-2-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Piperazin-1-yl | Antitrypanosomal (T. b. rhodesiense) | 0.346 | mdpi.com |

| 5-(Piperazin-1-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,3,4-thiadiazole | Piperazin-1-yl | Antitrypanosomal (T. b. rhodesiense) | 0.012 | mdpi.com |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Pyridin-4-yl | AChE Inhibition | 12.8 | nih.gov |

| N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | p-tolyl | BChE Inhibition | 89.97 | nih.gov |

Role of the 2-Amino Moiety in Pharmacological Profiles

The 2-amino group on the 1,3,4-thiadiazole scaffold is a critical pharmacophore that significantly contributes to the biological activity of these compounds. researchgate.net This moiety can participate in hydrogen bonding interactions with biological targets, which is often essential for molecular recognition and binding affinity. The 2-amino-1,3,4-thiadiazole core is recognized as a valuable scaffold for developing agents with a broad spectrum of pharmacological activities, particularly antimicrobial properties. researchgate.netnih.govnih.gov

Furthermore, the reactivity of the 2-amino group makes it an excellent handle for chemical modification. researchgate.netnih.gov It serves as a versatile point for derivatization, allowing for the synthesis of Schiff bases, amides, sulfonamides, and other analogs. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby fine-tuning its pharmacological profile, pharmacokinetic properties, and target selectivity. Many reported 2-amino-1,3,4-thiadiazole derivatives are considered lead compounds for further drug development due to this synthetic accessibility and their inherent biological potential. researchgate.netnih.gov

Influence of Heterocyclic Scaffolds Conjugated to the Thiadiazole Ring

Attaching other heterocyclic systems to the 2-amino-1,3,4-thiadiazole core is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. This approach can lead to compounds with polypharmacological profiles, meaning they can interact with multiple biological targets. nih.govrsc.org

For example, a series of molecules where an isatin scaffold was appended to 5-amino-1,3,4-thiadiazole resulted in compounds with significant biological activity, showing similarities to antifungal agents and chemokine receptor inhibitors in cellular profiling assays. nih.govrsc.org This suggests that the combination of these two heterocyclic motifs creates a unique pharmacological footprint.

In another study, new derivatives were synthesized by clubbing 1,3,4-thiadiazole with other five-membered heterocycles such as 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), or another 1,3,4-thiadiazole ring. mdpi.com These hybrid compounds were evaluated for their antimicrobial and antiproliferative activities. The results indicated that the nature of the appended heterocyclic ring had a significant impact on the potency and spectrum of activity. For instance, derivatives containing a 2-amino-1,3,4-oxadiazole moiety showed potent antibacterial activity, particularly against Gram-positive bacteria, while an oxadiazole functionalized with a thiol group exhibited excellent broad-spectrum antibacterial and good antifungal activity. mdpi.com

| Compound Structure | Conjugated Heterocycle | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Compound 13 (analog) | 2-Amino-1,3,4-oxadiazole | S. aureus (Gram-positive) | 8 | mdpi.com |

| Compound 14 (analog) | 2-Amino-1,3,4-oxadiazole | S. aureus (Gram-positive) | 16 | mdpi.com |

| Compound 15 (analog) | 2-Amino-1,3,4-oxadiazole | S. aureus (Gram-positive) | 8 | mdpi.com |

| Compound 16 (analog) | 1,3,4-Oxadiazole-2-thiol | S. aureus (Gram-positive) | 4 | mdpi.com |

| E. coli (Gram-negative) | 8 |

Conformational Analysis and Bioactive Conformations in SAR

Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is a cornerstone of SAR. The three-dimensional structure of a molecule dictates how it fits into the binding site of a biological target, such as an enzyme or receptor. The lowest energy conformation is not always the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.

For analogs of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, the flexibility of the substituents, particularly the ethoxymethyl group at position 5 and any derivatives at the 2-amino position, is critical. The rotation around single bonds allows the molecule to adopt various conformations. Understanding which of these conformations is responsible for the biological activity is key to designing more potent and selective drugs.

Techniques like X-ray crystallography and computational modeling are used to determine and predict molecular conformations. For example, an X-ray crystal analysis of a complex factor Xa inhibitor containing a fused thiazole ring system revealed its precise binding mode and a restricted conformation that likely contributed to its affinity for the target's S4 subsite. nih.gov Such studies suggest that restricting the conformational flexibility of a molecule to favor the bioactive conformation can be a powerful strategy to enhance potency. By understanding the preferred spatial arrangement of the thiadiazole ring relative to its substituents, medicinal chemists can design more rigid analogs that are "pre-organized" for optimal target binding, potentially leading to improved pharmacological activity. nih.gov

Future Research Directions and Translational Potential

Development of Novel Lead Compounds

The structural framework of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine serves as a valuable starting point for the synthesis of new lead compounds. The 1,3,4-thiadiazole (B1197879) nucleus is a common feature in compounds with demonstrated anticancer, antibacterial, antifungal, and anti-inflammatory properties, among others. nih.govnih.govresearchgate.net Medicinal chemists can strategically modify the substituents at the C2 and C5 positions of the thiadiazole ring to optimize biological activity and selectivity. nih.gov

For instance, the synthesis of novel 1,3,4-thiadiazole derivatives often involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. mdpi.comresearchgate.net One common synthetic route involves the cyclization of thiosemicarbazones. nih.gov Another approach is the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. nih.gov The resulting 2-amino-1,3,4-thiadiazole (B1665364) scaffold can then be further functionalized. For example, derivatives have been synthesized by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with various reagents to introduce different moieties. mdpi.comnih.govnih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs. For example, research on other 1,3,4-thiadiazole derivatives has shown that the nature of the substituent at the C5 position can significantly influence cytotoxic activity. mdpi.com Similarly, modifications to the amino group at the C2 position can lead to compounds with enhanced biological effects. mdpi.com By systematically altering the ethoxymethyl group at C5 and the amine group at C2 of the parent compound, researchers can explore a wide chemical space to identify new lead compounds with improved therapeutic profiles.

Exploration of New Therapeutic Areas and Targets

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, suggesting that this compound and its derivatives could be investigated for a variety of therapeutic applications. nih.govnih.gov These include, but are not limited to, anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory activities. nih.govnih.govrsc.org

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied, with compounds showing activity against various cancer cell lines, including breast, lung, and leukemia. nih.govnih.govmdpi.com The mechanisms of action are diverse and can involve the inhibition of key enzymes and proteins such as carbonic anhydrases, Src and Abl kinases, and topoisomerase II. nih.govnih.gov

Beyond cancer, 1,3,4-thiadiazoles have shown promise as antimicrobial agents. rsc.orgnih.gov For example, certain derivatives have demonstrated activity against various bacterial and fungal strains. nih.govnih.gov The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Furthermore, the 1,3,4-thiadiazole nucleus is present in drugs targeting the central nervous system, such as anticonvulsants. nih.govrsc.org This suggests that derivatives of this compound could be explored for their potential in treating neurological disorders. The diverse biological activities of this scaffold underscore the importance of screening new derivatives against a wide range of therapeutic targets to uncover novel applications.

Advanced Computational Modeling for Rational Design

Advanced computational modeling techniques play a pivotal role in the rational design and optimization of novel drug candidates based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity and understanding the interaction of these compounds with their molecular targets. researchgate.netnih.govresearchgate.net

QSAR models can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying key molecular descriptors that influence activity, researchers can prioritize the synthesis of compounds with a higher probability of success.

Molecular docking simulations provide insights into the binding modes and affinities of ligands within the active site of a target protein. researchgate.netresearchgate.net This information is invaluable for designing molecules with improved potency and selectivity. For instance, docking studies have been used to investigate the binding of 1,3,4-thiadiazole derivatives to various enzymes, including acetylcholinesterase and carbonic anhydrase. researchgate.netmdpi.com

The following table showcases an example of how molecular docking results can be presented, though the specific data for this compound would require dedicated computational studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | Protein X | -8.5 | Tyr123, Phe45, Leu89 |

| Compound B | Protein X | -7.9 | Tyr123, Val67 |

| Compound C | Protein Y | -9.2 | Arg234, Asp156 |

Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. researchgate.net The integration of these computational approaches can significantly accelerate the drug discovery process by enabling a more focused and rational design of novel this compound derivatives. nih.govresearchgate.net

Synergistic Effects in Combination Therapies (Conceptual)

Conceptually, this compound and its derivatives could be explored for their potential synergistic effects when used in combination with existing therapeutic agents. Combination therapy is a common strategy in the treatment of complex diseases like cancer and infectious diseases, as it can enhance efficacy, reduce toxicity, and overcome drug resistance. nih.gov

For example, in antifungal therapy, combining a 1,3,4-thiadiazole derivative with a known antifungal drug like amphotericin B has been shown to result in synergistic effects against certain Candida species. nih.govmdpi.com The mechanism of this synergy can involve the disruption of the fungal cell wall by the thiadiazole derivative, making the fungus more susceptible to the action of the primary antifungal agent. nih.gov

Similarly, in cancer treatment, a 1,3,4-thiadiazole derivative could potentially be combined with a standard chemotherapeutic drug. The thiadiazole compound might act on a different molecular target or pathway, leading to a more potent antitumor effect than either agent alone. For instance, some benzothiazole-based 1,3,4-thiadiazole derivatives have been shown to increase cellular apoptosis when combined with cisplatin. nih.gov

The exploration of such combination therapies would require extensive preclinical studies to determine optimal drug ratios and to assess both efficacy and potential toxicity. The following table illustrates a conceptual framework for evaluating synergistic effects.

| Drug A | Drug B | Combination Index (CI) | Effect |

|---|---|---|---|

| Thiadiazole Derivative X | Chemotherapeutic Y | < 1 | Synergism |

| Thiadiazole Derivative X | Antifungal Z | = 1 | Additive |

| Thiadiazole Derivative X | Antibiotic W | > 1 | Antagonism |

These conceptual avenues highlight the broad potential of this compound as a platform for developing new and improved therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Answer: A one-step synthesis method involves reacting thiosemicarbazide with ethoxyacetic acid derivatives in the presence of a catalyst like toluene-2-sulfonic acid under reflux conditions. For example, analogous compounds (e.g., 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine) are synthesized by heating reactants in methanol with acid catalysis, followed by recrystallization . Reaction parameters such as solvent polarity, temperature (e.g., 363 K for 6 hours), and catalyst loading significantly impact yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like reaction time and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H-NMR : Identifies protons on the ethoxymethyl group (δ ~3.5–4.0 ppm for CH2 and δ ~1.2 ppm for CH3) and the thiadiazole amine (δ ~5.5 ppm).

- IR Spectroscopy : Confirms N–H stretching (~3300 cm⁻¹) and C–N/C–S vibrations in the thiadiazole ring (~1500–1600 cm⁻¹) .

- Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]+ at m/z 174.2) and fragmentation patterns to verify the structure.

Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. How does the ethoxymethyl substituent influence the compound’s solubility and stability?

Answer: The ethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether oxygen, while the thiadiazole core contributes to thermal stability. Stability studies under varying pH (e.g., pH 2–12) and temperatures (25–60°C) are critical to assess degradation pathways. For example, analogous compounds show hydrolytic sensitivity in acidic conditions, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. What computational methods can predict the bioactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates electron density distributions to predict reactive sites (e.g., nucleophilic NH2 group) .

- Molecular Docking : Screens against targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases. For instance, thiadiazole derivatives exhibit binding affinities to ATP pockets via hydrogen bonding and π-π stacking .

- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methyl groups) with biological activity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for thiadiazole derivatives?

Answer:

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols against reference strains (e.g., E. coli ATCC 25922) to minimize variability .

- Mechanistic Studies : Compare time-kill curves or membrane permeability assays to differentiate bactericidal vs. bacteriostatic effects.

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing ethoxymethyl with nitro groups) to isolate contributing factors .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- Directing Groups : The NH2 group at position 2 directs electrophiles (e.g., nitration) to the C5 position, as observed in bromination reactions of similar compounds .

- Catalytic Control : Use Lewis acids (e.g., AlCl3) to stabilize transition states. For example, Mn(II) catalysts enhance selectivity in thiadiazole functionalization .

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor charge-separated intermediates, improving regioselectivity .

Methodological Considerations

Q. How to design a kinetic study for thiadiazole ring reduction in this compound?

Answer:

- Reaction Monitoring : Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax ~270 nm for thiadiazole) during reduction with NaBH4 or H2/Pd-C.

- Rate Law Determination : Vary reactant concentrations (pseudo-first-order conditions) and fit data to integrated rate equations.

- Activation Energy : Perform Arrhenius analysis at multiple temperatures (e.g., 25–50°C) to calculate Ea .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C–S ~1.70 Å) and dihedral angles (e.g., ethoxymethyl vs. thiadiazole plane ~20°) .

- Powder XRD : Compare experimental patterns with simulated data from SCXRD to verify phase purity.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.